7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one
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Overview
Description
7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one typically involves the condensation of 2-naphthol with 7-chloro-4-chloro-3-formylchromone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in drug discovery.
Medicine: Due to its potential therapeutic effects, it is investigated for the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Another compound with a similar structure but different biological activities.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological properties and synthetic routes.
Uniqueness
7-Chloro-2-(naphthalen-2-YL)-4H-chromen-4-one is unique due to its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C19H11ClO2 |
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Molecular Weight |
306.7 g/mol |
IUPAC Name |
7-chloro-2-naphthalen-2-ylchromen-4-one |
InChI |
InChI=1S/C19H11ClO2/c20-15-7-8-16-17(21)11-18(22-19(16)10-15)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI Key |
RNQNOOWQHOCRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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